Ethyl 4-amino-3-(2-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
This compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of larger compounds, including some pharmaceuticals and synthetic materials .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a thiazole ring with various substituents. These include an ethyl carboxylate group, an amino group, and a bromophenyl group. The exact structure would need to be confirmed through spectroscopic analysis such as NMR or IR .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the various functional groups present. For example, the amino group might participate in reactions with acids or electrophiles, and the bromine atom on the phenyl ring could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the polarity of its functional groups, its molecular weight, and the presence of the aromatic ring .Scientific Research Applications
Summary of the Application
Pyrazolines and their derivatives have been found to possess a wide range of biological activities. They have been used in the study of their effects on rainbow trout alevins, Oncorhynchus mykiss .
Methods of Application or Experimental Procedures
The pyrazolines were synthesized according to published procedures . A mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol was refluxed for B4 synthesis for 7 hours .
Results or Outcomes
The study found that these compounds have confirmed biological as well as pharmacological activities . They have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
2. Antileishmanial and Antimalarial Evaluation of Pyrazole Derivatives
Summary of the Application
Hydrazine-coupled pyrazoles were synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .
Methods of Application or Experimental Procedures
The pyrazole derivatives were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Results or Outcomes
The results revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
3. Catalytic Protodeboronation of Pinacol Boronic Esters
Summary of the Application
Pinacol boronic esters are highly valuable building blocks in organic synthesis . This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
4. Synthesis and Evaluation of Pyrazole Derivatives for Antileishmanial and Antimalarial Activities
Summary of the Application
Hydrazine-coupled pyrazoles were synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .
Methods of Application or Experimental Procedures
The pyrazole derivatives were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Results or Outcomes
The results revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Future Directions
properties
IUPAC Name |
ethyl 4-amino-3-(2-bromophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-6-4-3-5-7(8)13/h3-6H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJZCJHZLICGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-(2-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate |
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